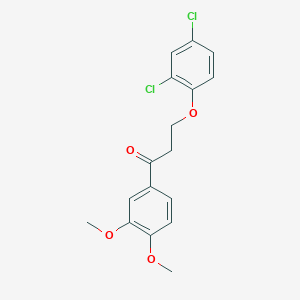
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone, also known as DDCP, is a chemical compound that has been widely used in scientific research for its various applications. DDCP is a synthetic compound that belongs to the family of diarylpropanoids and is commonly used as a precursor in the synthesis of other compounds.
Mechanism of Action
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's mechanism of action is not fully understood, but it is believed to act as a dopamine receptor antagonist. It has been shown to bind to dopamine receptors in the brain, inhibiting the release of dopamine and reducing the activity of dopaminergic neurons. This leads to a decrease in dopamine signaling, which can have a variety of effects on the body and brain.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's biochemical and physiological effects are complex and depend on a variety of factors, including dosage, route of administration, and individual differences. Some of the reported effects of 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone include decreased locomotor activity, decreased dopamine release, and decreased dopamine receptor binding. 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone in lab experiments is its ability to selectively target dopamine receptors, making it a useful tool for studying the role of dopamine in the brain. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's anti-cancer activity makes it a promising candidate for the development of novel cancer therapies. However, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's mechanism of action is not fully understood, and its effects can be complex and difficult to interpret. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's toxicity and potential side effects need to be carefully considered when designing experiments.
Future Directions
There are many potential future directions for research on 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone. One area of interest is the development of novel drugs based on 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's structure and mechanism of action. Additionally, further research is needed to fully understand 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's biochemical and physiological effects, as well as its potential side effects and toxicity. Finally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's use in the treatment of specific diseases, such as Alzheimer's and Parkinson's disease, warrants further investigation.
Synthesis Methods
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone can be synthesized using a variety of methods. One of the most common methods is the reaction between 2,4-dichlorophenol and 3,4-dimethoxybenzaldehyde in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone. Other methods include the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura reactions.
Scientific Research Applications
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been used in various scientific research applications, including drug discovery, cancer research, and neurobiology. 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been used in the development of novel drugs for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been used in neurobiology research to study the role of dopamine receptors in the brain.
properties
Molecular Formula |
C17H16Cl2O4 |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenoxy)-1-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H16Cl2O4/c1-21-16-5-3-11(9-17(16)22-2)14(20)7-8-23-15-6-4-12(18)10-13(15)19/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
FVPWGFVDNDCONH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CCOC2=C(C=C(C=C2)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCOC2=C(C=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
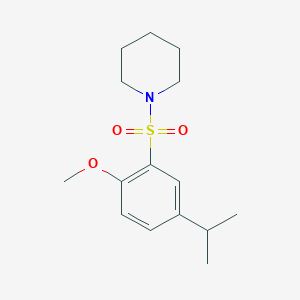
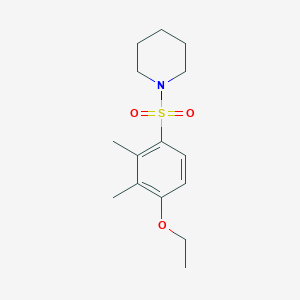
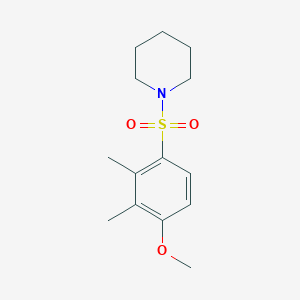
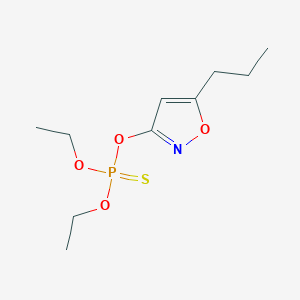



![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)

